1-Phenyl-2-nitropropene

Overview

Description

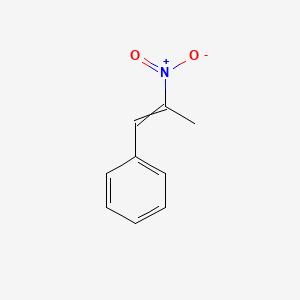

1-Phenyl-2-nitropropene is a chemical compound with the molecular formula C₉H₉NO₂. It is a light-yellow crystalline solid with a distinct odor. This compound is widely used in the field of chemistry for various purposes, including pharmaceuticals and organic synthesis .

Mechanism of Action

Target of Action

1-Phenyl-2-nitropropene (P2NP) is a chemical compound used in the pharmaceutical industry as an intermediate in the synthesis of some medications . It serves as a key building block in the production of these drugs, contributing to their chemical structure and overall pharmacological properties .

Mode of Action

One of the significant properties of this compound is its ability to act as a Michael acceptor . This means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds .

Biochemical Pathways

In the lab, P2NP is produced by the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst . This reaction is a nitroaldol reaction, a variant of a Knoevenagel condensation reaction . This is one of a broader class of reactions called Henry condensations, or simply Henry reactions .

Pharmacokinetics

It is known that p2np is a light-yellow crystalline solid that is soluble in organic solvents . Its solubility in water is practically negligible , which may affect its bioavailability.

Result of Action

P2NP can be reduced to form 1-phenyl-2-aminopropane, another name for amphetamine . This reduction can be achieved using different reducing agents like lithium aluminium hydride (LAH), sodium borohydride, aluminum amalgam, or Raney nickel . P2NP can also be reduced to phenylacetone (P2P), the precursor in the synthesis of methamphetamine .

Action Environment

The action of P2NP is influenced by environmental factors. For instance, P2NP is relatively stable under ambient conditions but may undergo reduction or oxidation reactions under specific conditions . Additionally, it should be noted that the synthesis of P2NP involves handling hazardous chemicals and should only be performed by trained professionals in a controlled environment .

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-nitropropene plays a significant role in biochemical reactions due to its ability to act as a Michael acceptor. This means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds . The electron-rich nature of the double bond, polarized by the adjacent electron-withdrawing nitro group, facilitates these interactions. Additionally, this compound has shown potential as an anti-tumor agent and bactericide, with greater activity against Gram-positive bacteria compared to Gram-negative bacteria .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to exhibit anti-tumor properties, which suggests its potential impact on cell signaling pathways and gene expression . The compound’s bactericidal activity indicates its ability to disrupt cellular metabolism and inhibit the growth of certain bacteria . Detailed studies on its specific effects on different cell types and cellular processes are still limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its role as a Michael acceptor allows it to form covalent bonds with nucleophiles, leading to enzyme inhibition or activation . The compound’s interaction with biomolecules, such as proteins and enzymes, can result in changes in gene expression and cellular function . Additionally, the reduction of this compound to amphetamine involves hydrogenation of the double bond and reduction of the nitro group .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable at room temperature and pressure, provided it is protected from oxygen . Higher temperatures can cause it to become less stable and degrade over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 500 mg/kg, while in mice it is greater than 1176 mg/kg . These values indicate the dosage at which 50% of the tested animals would experience lethality. Toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be reduced to phenylacetone, a precursor in the synthesis of methamphetamine . The reduction process involves the use of reducing agents such as lithium aluminium hydride or sodium borohydride . Additionally, the compound can be metabolized through epoxidation and hydroxylation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is practically insoluble in water but soluble in organic solvents such as DMF, DMSO, and ethanol

Preparation Methods

1-Phenyl-2-nitropropene can be synthesized through several methods, with the most common being the Henry reaction. This involves the condensation of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction produces a β-nitro alcohol, which is subsequently dehydrated to yield the nitroalkene . The product can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

1-Phenyl-2-nitropropene undergoes several types of chemical reactions, including:

Hydrogenation: The double bond can be hydrogenated in the presence of catalysts such as platinum or palladium.

Hydrolysis: The nitro group can be hydrolyzed to produce phenylacetone, a precursor in the synthesis of methamphetamine.

Common reagents and conditions used in these reactions include isopropyl alcohol, tetrahydrofuran, and various catalysts like platinum and palladium . Major products formed from these reactions include amphetamine and phenylacetone .

Scientific Research Applications

1-Phenyl-2-nitropropene has significant applications in scientific research, particularly in:

Organic Synthesis: It serves as a precursor in the synthesis of multisubstituted pyrrolidines, which are valuable in developing potent antiproliferation agents for cancer treatment.

Pharmaceuticals: It is used in the synthesis of medications like Adderall, which is used to treat ADHD and narcolepsy.

Medicinal Chemistry: Its reactivity as a Michael acceptor makes it useful in various synthetic methodologies, such as the aminobromination of β-nitrostyrene derivatives.

Comparison with Similar Compounds

1-Phenyl-2-nitropropene is similar to other nitrostyrene derivatives, such as:

3,4-Methylenedioxy-1-phenyl-2-nitropropene: Used in the synthesis of MDA and MDMA.

β-Methyl-β-nitropropene: Another nitrostyrene derivative with similar reactivity.

What sets this compound apart is its widespread use in both legal pharmaceutical applications and its potential for misuse in illicit drug synthesis .

Properties

IUPAC Name |

[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSVFWFSJDAYBM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336391 | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-60-2, 18315-84-9 | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitropropenyl)benzene, (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-nitropropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(1E)-2-Nitroprop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitropropenyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(2-Nitroprop-1-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-NITROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT17M2UOTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to produce 1-Phenyl-2-nitropropene?

A1: this compound can be synthesized through a Knoevenagel condensation reaction. This involves reacting benzaldehyde with nitroethane in the presence of a catalyst. [] Interestingly, the isotopic composition of the starting materials, like benzaldehyde, can significantly influence the final product's isotopic signature. For instance, using industrially produced benzaldehyde with high positive δ2H values results in this compound and subsequently synthesized amphetamine with unusually positive δ2H values. []

Q2: Are there any analytical techniques available to identify and quantify this compound?

A2: Yes, High Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the presence and quantity of this compound and related substances. [] The method utilizes a polystyrene-divinylbenzene (PS-DVB) chromatographic column and UV detection, allowing for the separation and quantification of compounds like nitroethane, benzaldehyde, and this compound with high resolution and low detection limits. [] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) offers a robust method for analyzing amphetamine synthesized from this compound. []

Q3: How stable is this compound in solution?

A3: Studies indicate that this compound demonstrates instability in acetonitrile solutions when exposed to light. [] This highlights the importance of proper storage and handling to maintain the compound's integrity for research and analytical purposes.

Q4: What is known about the stereochemistry of reactions involving this compound?

A4: Research shows that N-Alkylhydroxylamines add to this compound in a stereospecific cis fashion. [] This contrasts with O-Alkylhydroxylamines, which do not exhibit diastereoselectivity in this reaction. [] This difference suggests a concerted addition mechanism for N-Alkylhydroxylamines reacting with this compound.

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Several spectroscopic methods, including FT-IR, FT-Raman, UV, and NMR, have been employed for the structural investigation of this compound. [] These techniques provide valuable insights into the vibrational frequencies, electronic transitions, and nuclear environments within the molecule, contributing to a comprehensive understanding of its properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)